H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

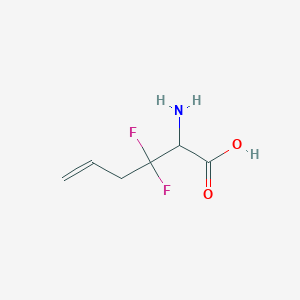

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a complex peptide compound It is composed of multiple amino acids, including L-Ornithine, L-Valine, L-Phenylalanine, L-Glutamic acid, L-Alanine, and L-Norleucine

Mechanism of Action

Target of Action

The HIV-IN peptide, also known as Arg-Val-Leu-®-Phe-Glu-Ala-Nle-NH2, primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein . The gp120 protein is crucial for the virus’s ability to bind to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell, initiating the fusion process . The capsid protein plays a vital role in the assembly of viral particles and the infection of host cells .

Mode of Action

The HIV-IN peptide exerts its antiviral activity by interacting with its targets during the early stage of viral infection . It binds to the viral surface protein gp120, preventing its attachment to the CD4 receptor and the CCR5 or CXCR4 co-receptors on the host cell . This interaction inhibits the subsequent fusion between the viral and host cell membranes, thereby blocking the entry of the virus into the host cell .

Biochemical Pathways

The HIV-IN peptide affects several biochemical pathways related to the life cycle of HIV-1. It interferes with the viral entry process , which involves the attachment of the viral gp120 to the CD4 T cell receptor, the binding of the gp120 to CCR5 or CXCR4 co-receptors, and the fusion of the viral and cellular membranes . By inhibiting these steps, the HIV-IN peptide prevents the virus from entering the host cell and replicating.

Pharmacokinetics

The pharmacokinetic properties of the HIV-IN peptide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Peptides like HIV-IN typically have poor ADME properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . Strategies have been developed to improve these properties, such as enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life .

Result of Action

The primary molecular and cellular effect of the HIV-IN peptide’s action is the inhibition of HIV-1 entry into host cells. By binding to the viral gp120 protein and preventing its interaction with the host cell receptors, the peptide blocks the fusion of the viral and host cell membranes . This inhibitory action disrupts the viral life cycle, preventing the replication of the virus and the subsequent infection of other cells.

Action Environment

The action, efficacy, and stability of the HIV-IN peptide can be influenced by various environmental factors. For instance, the peptide’s antiviral activity can be affected by the global sequence diversity among circulating HIV-1 strains . Moreover, the peptide’s interaction with the host cell membrane and its translocation across the membrane can be influenced by factors such as the lipid composition of the membrane . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting group on the amino acid is removed, typically using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like HF or TFA.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can target disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as DTT or TCEP.

Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Comparison with Similar Compounds

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can be compared with other peptide compounds, such as:

This compound: Similar in structure but with variations in amino acid sequence.

This compound: Differing in the side chains or protecting groups used.

Properties

IUPAC Name |

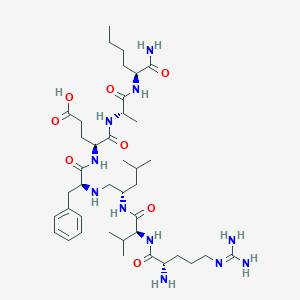

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWAZUZKMXHYMB-UQGDEETHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do HIV-1 protease inhibitors work and what are their downstream effects?

A1: HIV-1 protease is an enzyme crucial for the replication cycle of the virus. It cleaves the viral polyprotein into individual functional proteins, which are essential for the assembly of new infectious viral particles []. HIV-1 protease inhibitors are designed to bind to the active site of this enzyme, blocking its activity. This inhibition prevents the maturation of new viral particles, effectively suppressing viral replication within the host [].

Q2: How does understanding the structural differences between RSV and HIV-1 proteases aid in the development of more specific HIV-1 protease inhibitors?

A2: The research highlights key structural differences between RSV and HIV-1 proteases, particularly in the flap regions surrounding the active site []. For instance, RSV S9 protease, even with mutations to mimic HIV-1 protease, possesses unique loop structures (residues 61-63) that are absent in HIV-1 protease []. These differences influence how inhibitors interact with each enzyme. By understanding these subtle variations, researchers can design inhibitors that specifically target HIV-1 protease while minimizing off-target effects on other similar enzymes like RSV protease. This selective targeting is crucial for developing safer and more effective antiviral therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)